molecular formula C23H22N4O4 B2838559 5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile CAS No. 903202-77-7

5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile

Cat. No. B2838559
M. Wt: 418.453
InChI Key: NLMUVYZEORYHJO-UHFFFAOYSA-N
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Description

5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile, also known as MP-10, is a novel compound that has gained significant attention due to its potential therapeutic applications. MP-10 is a small molecule that has been synthesized through a series of chemical reactions and has been studied extensively for its biological activity.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Properties : A study on the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities demonstrated the potential of such compounds to possess good or moderate activities against various microorganisms. These findings suggest a broad scope for the application of similar compounds in developing new antimicrobial agents (Bektaş et al., 2007).

  • Anti-cancer Potential : Another study focused on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors showed significant insights into the tautomeric properties and conformations contributing to their anti-cancer properties. This highlights the potential of structurally similar compounds in cancer treatment strategies (Karayel, 2021).

  • Analgesic and Anti-inflammatory Agents : Research into novel benzodifuranyl derivatives derived from visnaginone and khellinone indicated significant anti-inflammatory and analgesic activities. Such studies pave the way for the development of new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).

  • Tuberculostatic Activity : A study on the synthesis of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives showcased their in vitro tuberculostatic activity. Such compounds can be explored further for their potential in treating tuberculosis (Foks et al., 2004).

properties

IUPAC Name

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-29-18-8-6-16(7-9-18)22(28)26-10-12-27(13-11-26)23-20(15-24)25-21(31-23)17-4-3-5-19(14-17)30-2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMUVYZEORYHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile

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